

Comparing the anticancer activity of caffeic acid and its ester derivatives

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Compound of Interest

Compound Name: Caffeic Acid

Cat. No.: B1668207

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A Comparative Guide to the Anticancer Activity of **Caffeic Acid** and Its Ester Derivatives

Introduction

Caffeic acid (CA), a ubiquitous phenolic compound found in various plant-based foods such as fruits, vegetables, coffee, and tea, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] [2] Its derivatives, particularly ester derivatives like **Caffeic Acid Phenethyl Ester** (CAPE), have been the subject of extensive research.[2][3] CAPE is a bioactive component of honeybee propolis and has demonstrated potent antimitogenic, anticarcinogenic, and anti-inflammatory properties.[4] This guide provides a comparative analysis of the anticancer activities of **caffeic acid** and its prominent ester derivative, CAPE, supported by experimental data and detailed methodologies for key assays. Studies suggest that while both compounds exhibit anticancer potential, CAPE often displays significantly higher cytotoxic activity against cancer cells.[5][6]

Quantitative Data Presentation: Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC₅₀ values for **caffeic acid** and CAPE across various human cancer cell lines, illustrating the generally enhanced cytotoxicity of the ester derivative.

Cell Line	Cancer Type	Compound	Incubation Time	IC50 (μM)	Reference
MDA-MB-231	Triple-Negative Breast Cancer	Caffeic Acid	48h	>1000	[5]
MDA-MB-231	Triple-Negative Breast Cancer	CAPE	24h	27.84	[5]
MDA-MB-231	Triple-Negative Breast Cancer	CAPE	48h	15.84	[5]
MCF-7	Breast Adenocarcinoma	CAPE	-	~5	[7]
A549	Lung Carcinoma	CAPE	-	~100	[7]
HT1080	Fibrosarcoma	CAPE	-	~5	[7]
G361	Melanoma	CAPE	-	~20	[7]
U2OS	Osteosarcoma	CAPE	-	~60	[7]
SK-MEL-28	Skin Melanoma	CAPE	-	15	[8]
TPC-1	Thyroid Papillary Carcinoma	CAPE	48h	25	[9]
Jurkat	T-cell Lymphoma	Caffeic Acid	-	>300	[10]

Jurkat	T-cell Lymphoma	Caffeic Acid Phosphonium Salts	-	0.9 - 8.5	[10]
HL-60	Leukemia	CAPE	-	1.0 (DNA inhibition)	[1]

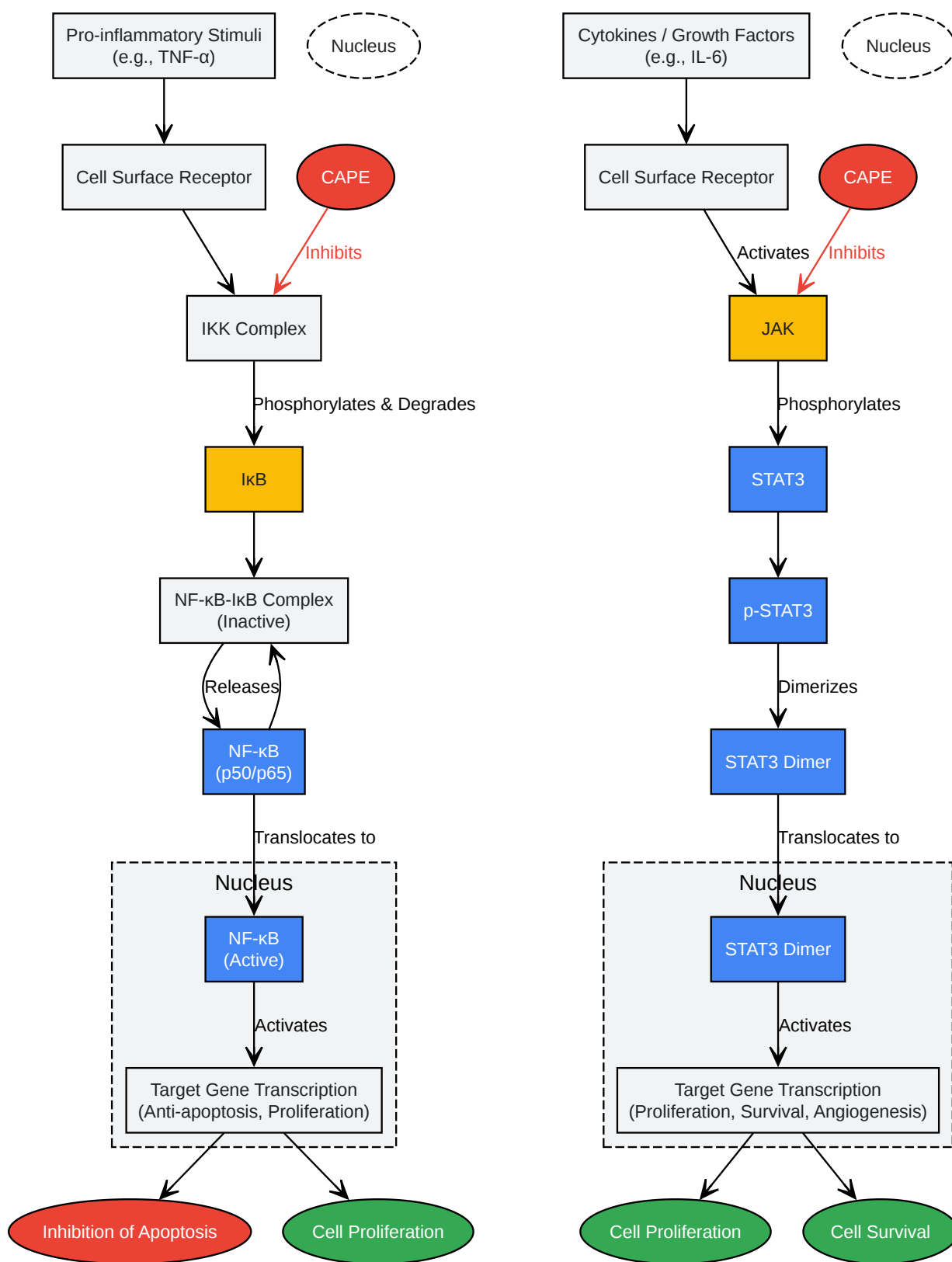
Table 1: Comparative IC50 values of **Caffeic Acid** (CA) and **Caffeic Acid** Phenethyl Ester (CAPE) in various cancer cell lines.

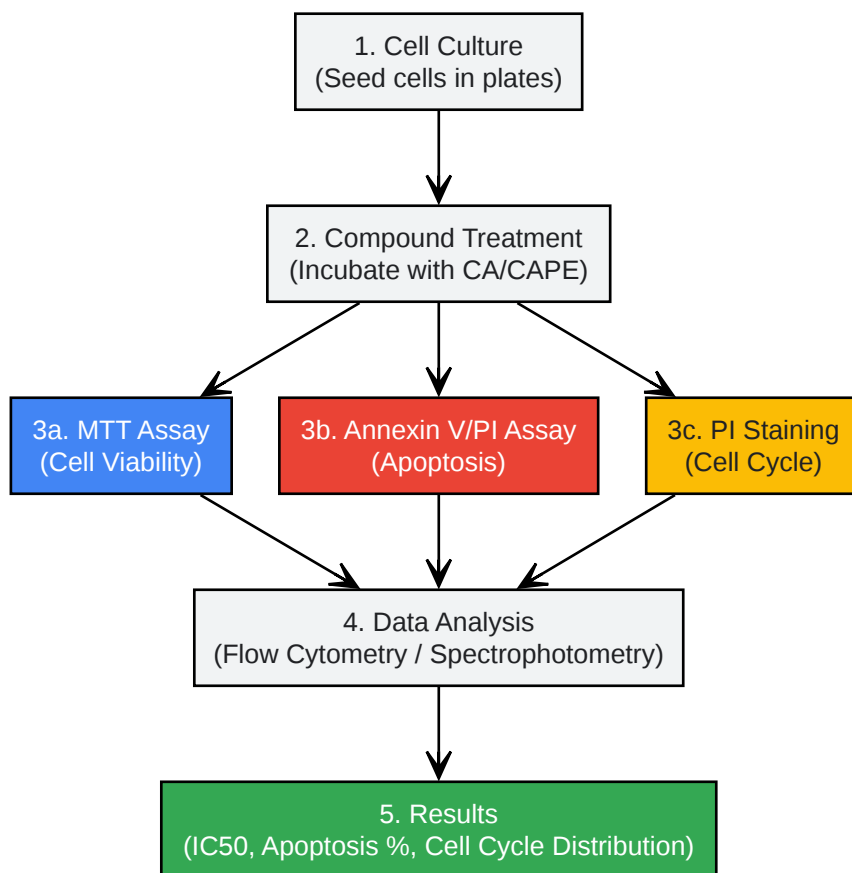
Mechanisms of Anticancer Activity

Caffeic acid and its ester derivatives exert their anticancer effects through the modulation of several critical molecular pathways that control cell proliferation, survival, and apoptosis. CAPE, in particular, is a known inhibitor of key transcription factors that are often dysregulated in cancer.[\[6\]](#)[\[8\]](#)

Inhibition of NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[\[11\]](#)[\[12\]](#) In many cancers, NF-κB is constitutively active, which helps tumor cells evade apoptosis and resist chemotherapy.[\[13\]](#)[\[14\]](#) CAPE is a specific and potent inhibitor of NF-κB activation.[\[8\]](#)[\[15\]](#) By blocking this pathway, CAPE can sensitize cancer cells to apoptosis and inhibit tumor growth.[\[13\]](#)





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